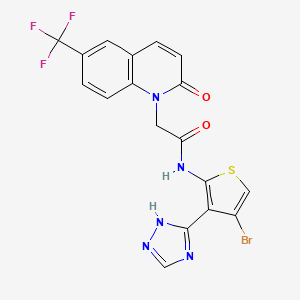
n-(4-Bromo-3-(1h-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-6-(trifluoromethyl)quinolin-1(2h)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-P5: is a small molecular drug with a molecular weight of 498.3 g/mol. It is known for its therapeutic potential, particularly as an inhibitor of stress-activated protein kinase JNK1 . The compound has a complex structure, including a bromine atom, a trifluoromethyl group, and a thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25991433-Compound-P5 involves multiple steps, including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . The starting material is typically a piperidine carboxylic acid derivative, which undergoes a series of reactions to form the target compound .
Industrial Production Methods: Industrial production of PMID25991433-Compound-P5 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: PMID25991433-Compound-P5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone are employed for halogen substitution.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
PMID25991433-Compound-P5 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific kinases involved in cellular stress responses.
Medicine: Explored as a potential therapeutic agent for diseases involving stress-activated protein kinases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of PMID25991433-Compound-P5 involves the inhibition of stress-activated protein kinase JNK1. This kinase plays a crucial role in cellular stress responses, and its inhibition can lead to reduced inflammation and cell death in pathological conditions . The compound binds to the active site of JNK1, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
BMS-P5: Another inhibitor of peptidylarginine deiminase 4 (PAD4), used in similar therapeutic contexts.
PAD4 Inhibitors: Other compounds targeting PAD4, with varying degrees of specificity and potency.
Uniqueness: PMID25991433-Compound-P5 is unique due to its specific inhibition of JNK1, which distinguishes it from other kinase inhibitors. Its structural features, such as the bromine and trifluoromethyl groups, contribute to its high binding affinity and selectivity .
Properties
Molecular Formula |
C18H11BrF3N5O2S |
|---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
N-[4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-[2-oxo-6-(trifluoromethyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C18H11BrF3N5O2S/c19-11-7-30-17(15(11)16-23-8-24-26-16)25-13(28)6-27-12-3-2-10(18(20,21)22)5-9(12)1-4-14(27)29/h1-5,7-8H,6H2,(H,25,28)(H,23,24,26) |
InChI Key |
CRWXJGJNJZPMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2CC(=O)NC3=C(C(=CS3)Br)C4=NC=NN4)C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide](/img/structure/B10834638.png)
![4-Anilino-2-[(4-methylpyrimidin-2-yl)amino]pyrimidine-5-carboxamide](/img/structure/B10834642.png)
![N-[3,3-dimethyl-1-[4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834648.png)


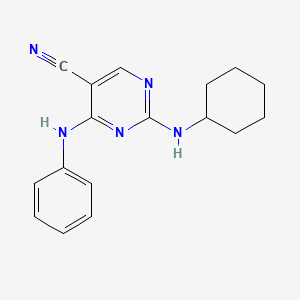

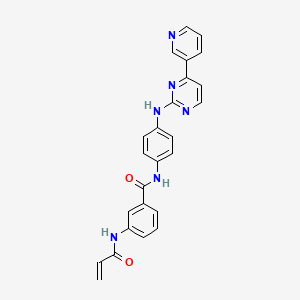
![2-[[1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834674.png)
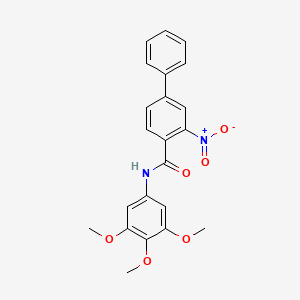
![N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide](/img/structure/B10834694.png)
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
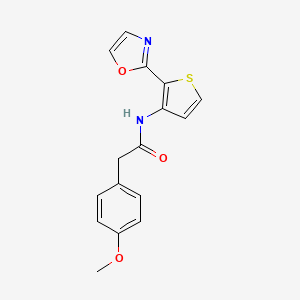
![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)
